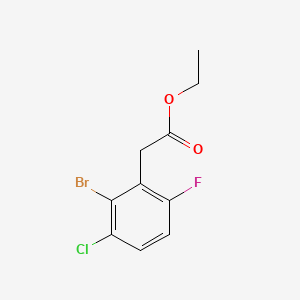
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester is a complex organic compound with a unique structure that includes bromine, chlorine, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzeneacetic acid derivatives with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The halogenation steps are carefully controlled to prevent over-substitution and to maintain the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of Benzeneacetic acid and ethanol.
Scientific Research Applications
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester involves its interaction with specific molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-: The parent acid form without the ethyl ester group.
Benzeneacetic acid, 2-bromo-3-chloro-: Lacks the fluorine substituent.
Benzeneacetic acid, 2-bromo-6-fluoro-: Lacks the chlorine substituent.
Uniqueness
Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester is unique due to the presence of all three halogen substituents, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C10H9BrClFO2 |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
CWFLCOGOPXUCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


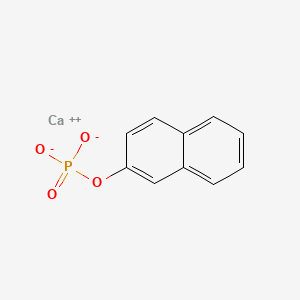
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
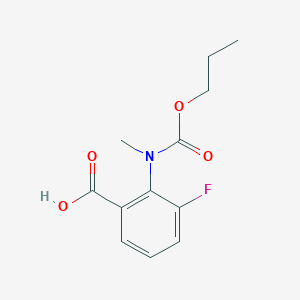
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)

![5-methoxy-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12277338.png)
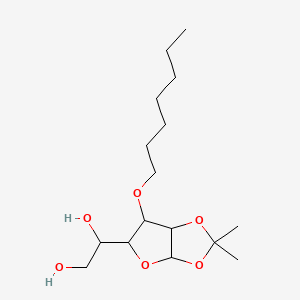
![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
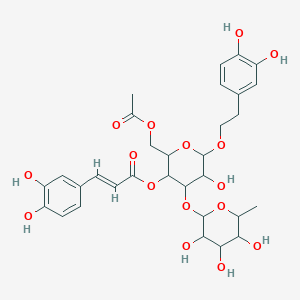

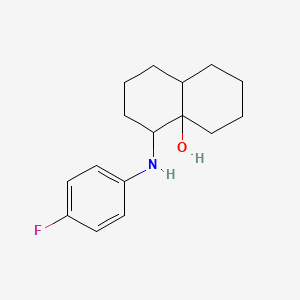
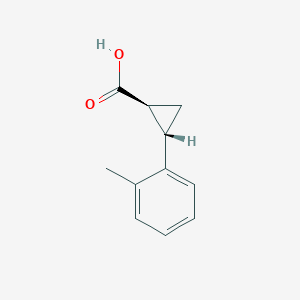
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)
![5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277388.png)
